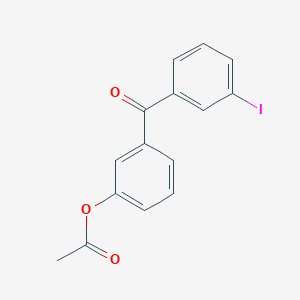

3-Acetoxy-3'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetoxy-3'-iodobenzophenone is a compound that can be associated with the class of hypervalent iodine compounds, which are known for their utility in organic synthesis, particularly in oxidative transformations. The related compounds discussed in the provided papers include diacetoxyiodobenzene and other acetoxybenzene derivatives, which are used in various chemical reactions such as oxidative C-H amination, alpha-acetoxylation of ketones, and polymer synthesis .

Synthesis Analysis

The synthesis of compounds related to 3-Acetoxy-3'-iodobenzophenone often involves the use of hypervalent iodine reagents. For instance, diacetoxyiodobenzene (PIDA) has been utilized for the direct oxidative C-H amination of imidazopyridines under metal-free conditions at room temperature, suggesting a radical pathway for the reaction . Similarly, iodobenzene-catalyzed alpha-oxidation of ketones has been reported, where diacyloxy(phenyl)-lambda3-iodanes are generated in situ and act as oxidants in the presence of m-chloroperbenzoic acid . These methods highlight the versatility and efficiency of hypervalent iodine compounds in facilitating various organic transformations.

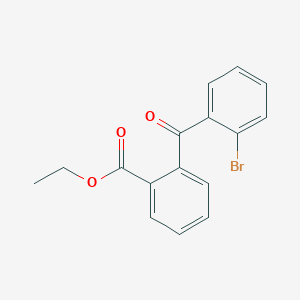

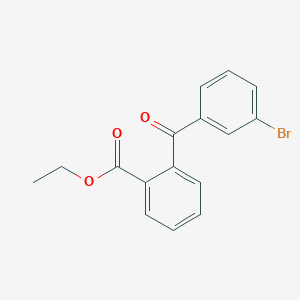

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-3'-iodobenzophenone and its analogs is characterized by the presence of an iodine atom bonded to an aromatic ring, which is a key feature of hypervalent iodine compounds. This structural motif is responsible for the unique reactivity of these compounds, as the iodine atom can participate in the formation of hypervalent species that are potent oxidants or electrophiles in organic reactions .

Chemical Reactions Analysis

Chemical reactions involving 3-Acetoxy-3'-iodobenzophenone analogs demonstrate the compound's role in various synthetic applications. The oxidative C-H amination of imidazopyridines using PIDA is an example of such a reaction, where the iodine compound facilitates the formation of amino-substituted heterocycles . The alpha-acetoxylation of ketones catalyzed by iodobenzene is another reaction where hypervalent iodine intermediates are key to the transformation, leading to the formation of alpha-acetoxy ketones . These reactions underscore the importance of hypervalent iodine chemistry in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-3'-iodobenzophenone and related compounds are influenced by their molecular structure. The presence of the acetoxy and iodine functional groups imparts certain reactivity patterns, such as the ability to undergo oxidation and serve as electrophiles in various chemical reactions . Additionally, the synthesis of hyperbranched polyesters from 3,5-diacetoxybenzoic acid and its silylated ester indicates that these compounds can also be used to create materials with specific molecular weights and branching degrees, which are determined by the reaction conditions and monomer feed ratios .

Aplicaciones Científicas De Investigación

1. Synthesis of Novel Benzamide Compounds

- Application Summary: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .

- Methods of Application: The novel amides were synthesized using TEA as base and THF as solvent. 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

- Results: Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

2. Organic Synthesis with Phenyliodine (III)diacetate (PIDA)

- Application Summary: Phenyliodine (III)diacetate (PIDA) is widely used as an oxidizing agent in organic chemistry . It has been used in organic synthesis involving C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, rearrangements or migrations and miscellaneous reactions .

- Methods of Application: The electrophilic attack of PhI(OAc) 2 at the C-3 position of indole 83a via intermediate 85 resulted in the production of 3-acetoxy-substituted indole 86 .

- Results: Many new heterocyclic compounds have been created as a result of the extensive usage of hypervalent iodine (III) reagents to generate carbon-carbon, carbon-hetero atom, and hetero-hetero atom bonds .

Propiedades

IUPAC Name |

[3-(3-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDQWHUSYJQKCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641636 |

Source

|

| Record name | 3-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-3'-iodobenzophenone | |

CAS RN |

890099-65-7 |

Source

|

| Record name | 3-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)